4',2-Dihydroxy-3-methoxychalcone

Descripción

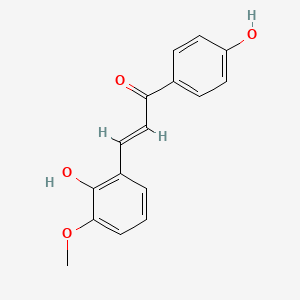

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-(2-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-15-4-2-3-12(16(15)19)7-10-14(18)11-5-8-13(17)9-6-11/h2-10,17,19H,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRNCBHUOOTFMZ-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C=CC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1O)/C=C/C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation of 4 ,2 Dihydroxy 3 Methoxychalcone

Identification of Plant Species Containing 4',2-Dihydroxy-3-methoxychalcone

This compound, also commonly referred to in scientific literature as 2',4'-dihydroxy-3'-methoxychalcone, has been isolated from a limited number of plant genera. The most notable of these are Zuccagnia and Polyalthia, which serve as the primary documented natural sources.

Examples from Zuccagnia punctata

Zuccagnia punctata, a medicinal plant native to Argentina, is a significant source of this compound. The compound is considered one of the main bioactive phytochemicals and a chemical marker for this species. researchgate.net It has been successfully isolated from various parts of the plant, including the aerial parts (leaves, stems, flowers), fruits, and resin. researcher.life Research has consistently identified its presence alongside 2',4'-dihydroxychalcone, with both compounds contributing to the plant's recognized biological activities. iomcworld.commdpi.com The ethanolic extract of the aerial parts, in particular, has been a source for the isolation of this chalcone (B49325). nih.gov

Examples from Polyalthia cauliflora

Phytochemical investigations of Polyalthia cauliflora var. cauliflora, a plant from the Annonaceae family, have led to the successful isolation of this compound. Specifically, the compound has been extracted from the stem bark of this species. Its discovery in P. cauliflora was part of broader studies aimed at identifying the chemical constituents of the plant, which also yielded other flavonoids and alkaloids.

Other Relevant Phytochemical Sources

While a wide variety of chalcones exist throughout the plant kingdom, the specific isomer this compound has been predominantly reported from Zuccagnia punctata and Polyalthia cauliflora. Other related but structurally distinct chalcones have been isolated from different plants. For instance, 2',6'-dihydroxy-4'-methoxychalcone was purified from Piper aduncum inflorescences, and 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone has been identified in Chromolaena tacotana. Another related compound, 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone, was isolated from the leaves of Syzygium balsameum. These findings highlight the specific and limited natural occurrence of the this compound isomer.

Interactive Data Table: Documented Plant Sources

| Plant Species | Family | Plant Part(s) Containing the Compound |

| Zuccagnia punctata | Fabaceae | Aerial Parts, Fruits, Resin researcher.lifeiomcworld.com |

| Polyalthia cauliflora var. cauliflora | Annonaceae | Stem Bark |

Methodologies for Natural Product Isolation and Extraction

The isolation of this compound from its natural sources involves a multi-step process that begins with extraction using appropriate solvents, followed by purification using chromatographic techniques.

Solvent-Based Extraction Techniques

The initial step in isolating this compound involves extracting the compound from the plant matrix. A variety of organic solvents have been effectively utilized for this purpose.

Conventional Solvents: Dichloromethane and petroleum ether have been used to create extracts from the fruits and aerial parts of Zuccagnia punctata that were subsequently shown to contain the target chalcone. iomcworld.com Methanolic and ethanolic extracts are also commonly prepared. mdpi.comnih.gov For instance, the phytochemical investigation of Polyalthia cauliflora began with a methanolic crude extract of the stem bark.

Green Solvents: In an effort to use more environmentally friendly methods, studies on Z. punctata have explored the use of natural deep eutectic solvents (NaDESs). mdpi.com Research showed that specific NaDESs, such as those composed of glucose:lactic acid (LGH) and choline (B1196258) chloride:urea (CU), were effective in extracting this compound, particularly when assisted by ultrasound. mdpi.com

The choice of solvent is critical, as different solvents can yield varying concentrations of the desired compound. Maceration is a common technique where the plant material is soaked in the solvent to leach out the phytochemicals. mdpi.com

Chromatographic Separation and Purification Strategies

Following solvent extraction, the resulting crude extract contains a mixture of various compounds. Therefore, chromatographic techniques are essential to separate and purify this compound.

Column Chromatography: This is a fundamental technique used for the separation of compounds from the crude extract. In the study of Polyalthia cauliflora, various chromatographic methods, including vacuum liquid chromatography (VLC) and standard glass column chromatography, were employed. For the purification of extracts from Zuccagnia punctata, Sephadex LH-20 column chromatography with methanol (B129727) as the eluent has been utilized. researcher.life

Thin-Layer Chromatography (TLC): Preparative thin-layer chromatography (pTLC) is another method that has been successfully used for the purification of this chalcone from Polyalthia cauliflora extracts. Bioautography, a technique that combines TLC with a biological assay, has been used to guide the fractionation of active extracts from Zuccagnia punctata to isolate the specific compounds responsible for its antifungal activity. iomcworld.com

Centrifugal Chromatography: This is another of the varied chromatographic techniques that has been applied in the isolation process from Polyalthia cauliflora.

The final, purified compound's structure is typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Interactive Data Table: Extraction & Isolation Summary

| Plant Source | Extraction Solvents Used | Chromatographic Techniques Used |

| Zuccagnia punctata | Petroleum Ether, Dichloromethane, Ethanol, Methanol, NaDESs researcher.lifeiomcworld.commdpi.comnih.gov | Bioautography-directed Fractionation, Sephadex LH-20 Column Chromatography researcher.lifeiomcworld.com |

| Polyalthia cauliflora | Methanol | Vacuum Liquid Chromatography, Glass Column Chromatography, Preparative TLC, Centrifugal Chromatography |

Synthetic Strategies for 4 ,2 Dihydroxy 3 Methoxychalcone and Analogues

Claisen-Schmidt Condensation as a Primary Synthetic Route

The Claisen-Schmidt condensation is the most widely utilized and historically significant method for synthesizing the chalcone (B49325) framework. eurekaselect.comwisdomlib.orgresearchgate.net This reaction involves the base- or acid-catalyzed condensation of an aromatic ketone with an aromatic aldehyde, followed by dehydration to yield the characteristic α,β-unsaturated ketone structure of chalcones. wisdomlib.orgscialert.net

The fundamental building blocks for chalcone synthesis via Claisen-Schmidt condensation are appropriately substituted acetophenones and aromatic aldehydes. acs.orgnih.govwisdomlib.org For the specific synthesis of 4',2-Dihydroxy-3-methoxychalcone, the designated precursors are 2-hydroxyacetophenone (B1195853) and 4-hydroxy-3-methoxybenzaldehyde, which is commonly known as vanillin. aip.org The reaction involves the condensation of these two compounds to form the target chalcone. aip.org

| Target Compound | Ketone Precursor | Aldehyde Precursor |

| This compound | 2-Hydroxyacetophenone | 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) |

| 2',4',4-Trihydroxy-3-methoxychalcone | 2,4-Dihydroxyacetophenone | 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) |

This table outlines the specific aromatic ketone and aldehyde precursors required for the synthesis of this compound and one of its close analogues. aip.org

The Claisen-Schmidt condensation can be catalyzed by either acids or bases. scitepress.org Base-catalyzed reactions are more common and typically employ aqueous alkali solutions, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol. nih.govresearchgate.netscialert.net The concentration of the base can range from 10% to 60%. researchgate.net The synthesis of this compound has been successfully carried out using a 40% aqueous KOH solution in methanol (B129727). aip.org The reaction was performed at room temperature for 24 hours, followed by reflux for another 24 hours. aip.org

In addition to traditional base catalysts, various other catalytic systems have been explored to enhance reaction efficiency and align with green chemistry principles. These include:

Heterogeneous Catalysts: KSF montmorillonite (B579905) clay has been used as a catalyst in the synthesis of this compound. aip.org Other solid catalysts like mesoporous silica (B1680970) nanomaterials (MCM-41, SBA-15), natural phosphate, and zinc oxide have also been reported for general chalcone synthesis. eurekaselect.comrsc.org

Ionic Liquids (ILs): Recyclable sulfonic acid-functionalized ionic liquids have proven to be active catalysts, sometimes acting as both the catalyst and the solvent. researchgate.netacs.org

Micellar Catalysis: Performing the reaction in micellar media, such as aqueous solutions of cetyltrimethylammonium bromide (CTAB), has been investigated as a green chemistry approach. acs.org

Achieving high yields and selectivity is a key focus in synthetic chemistry. For chalcones, optimization strategies often involve modifying reaction conditions and exploring novel catalytic systems. mdpi.comresearchgate.net The reported synthesis of this compound using KOH and KSF montmorillonite resulted in a 13.77% yield. aip.org The synthesis of an analogue, 2',4',4-trihydroxy-3-methoxychalcone, under similar conditions yielded 6%. aip.org

Several approaches can be employed to improve synthetic outcomes:

Solvent-Free Conditions: Grinding techniques, where solid reactants and a catalyst are ground together in a mortar and pestle without a solvent, can lead to higher yields, shorter reaction times, and more environmentally friendly processes compared to conventional reflux methods. researchgate.netaip.org

Mechanochemistry: The use of ball milling or screw reactors represents a more advanced solvent-free approach that can significantly improve reaction efficiency. rsc.orgresearchgate.net

Catalyst Selection: The choice of catalyst is crucial. While strong bases like KOH are effective, heterogeneous catalysts can simplify product purification and allow for catalyst recycling. researchgate.netrsc.org For instance, using Mg(HSO₄)₂ under solvent-free conditions has been shown to produce high yields for a variety of chalcones. rsc.org

| Method | Catalyst | Conditions | Yield | Reference |

| This compound Synthesis | ||||

| Conventional Reflux | 40% aq. KOH, KSF montmorillonite | Methanol, RT (24h) then Reflux (24h) | 13.77% | aip.org |

| General Chalcone Synthesis Optimization | ||||

| Grinding | Solid NaOH | Mortar & Pestle, RT | 70% | researchgate.net |

| Reflux | KOH | Ethanol | 9.2% | aip.org |

| Grinding | KOH | Neat | 32.6% | aip.org |

| Solvent-Free Stirring | Mg(HSO₄)₂ | 50 °C, 30 min | up to 99% | rsc.org |

This table compares the yield of this compound under specific conditions with yields from other optimized methods for general chalcone synthesis.

Exploration of Alternative Synthetic Methods for Chalcone Frameworks

While Claisen-Schmidt condensation is predominant, several other methods for constructing the chalcone scaffold exist. eurekaselect.com These alternatives can offer advantages in terms of substrate scope or reaction conditions.

Wittig Reaction: This reaction provides a robust alternative to aldol (B89426) condensations for forming carbon-carbon double bonds and has been successfully applied to chalcone synthesis, often resulting in high yields and excellent purity. mdpi.com

Suzuki Reaction: This palladium-catalyzed cross-coupling reaction is another pathway to synthesize chalcones. eurekaselect.com

Friedel-Crafts Acylation: The acylation of an aromatic ring with a cinnamoyl chloride derivative can also yield chalcones. eurekaselect.com

Photo-Fries Rearrangement: This photochemical reaction can be used to rearrange phenyl cinnamates into hydroxychalcones. eurekaselect.com

Microwave-Assisted Synthesis: The use of microwave irradiation is a popular green chemistry technique that can dramatically reduce reaction times compared to conventional heating methods. nih.gov

Preparation of Synthetic Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is readily achievable by varying the starting materials in the Claisen-Schmidt condensation. nih.govacs.orgnih.gov A direct analogue, 2',4',4-trihydroxy-3-methoxychalcone, has been synthesized by reacting 2,4-dihydroxyacetophenone with vanillin, demonstrating the modularity of this synthetic approach. aip.org By selecting different substituted acetophenones and benzaldehydes, a wide array of derivatives with diverse substitution patterns on both aromatic rings can be generated. nih.gov

Spectroscopic and Analytical Characterization Methodologies for Synthesized Compounds

Once synthesized, the identity and purity of this compound and its analogues are confirmed using a suite of spectroscopic and analytical techniques. aip.orgnih.gov

FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify key functional groups. For chalcones, characteristic absorption bands include a strong C=O stretching vibration (typically 1600-1700 cm⁻¹), an alkenyl C=C stretch (around 1500-1600 cm⁻¹), and aromatic C-H stretches (3000-3100 cm⁻¹). researchgate.netfabad.org.tr In the specific case of the analogue 2',4',4-trihydroxy-3-methoxychalcone, a strong, broad absorption for the hydroxyl (-OH) groups was observed at 3394 cm⁻¹, and the -C=C- stretch was seen at 1512 cm⁻¹. aip.org The presence of an intramolecular hydrogen bond in 2'-hydroxychalcones can influence the spectroscopic properties. fabad.org.tr

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.

¹H NMR: This technique reveals the number and environment of protons. For chalcones, the two vinyl protons (H-α and H-β) of the enone bridge are particularly diagnostic, appearing as doublets with a large coupling constant (J ≈ 15 Hz), which confirms a trans configuration. researchgate.net

¹³C NMR: This analysis identifies all unique carbon atoms in the molecule. The carbonyl carbon (C=O) is typically found significantly downfield (δ ≈ 180-195 ppm). scitepress.org The synthesis of this compound has been confirmed using both ¹H and ¹³C NMR. aip.org

Mass Spectrometry (MS-Direct, GC-MS): Mass spectrometry techniques are used to determine the molecular weight and fragmentation pattern of the synthesized compounds. oak.go.kr The characterization of this compound has been accomplished using GC-MS and direct-injection mass spectrometry. aip.org Electrospray ionization (ESI) is a common method for analyzing chalcones. nih.gov The fragmentation of the chalcone backbone often involves cleavage that separates the A and B aromatic rings, providing structural confirmation. researchgate.netresearchgate.net For 2',4-Dihydroxy-3-methoxychalcone, the deprotonated molecule [M-H]⁻ appears at m/z 269.0819. nih.gov

Thin-Layer Chromatography (TLC): TLC is a fundamental technique used to monitor the progress of a reaction and assess the purity of the final product. scialert.netaip.org The use of a TLC scanner was reported in the characterization of synthesized this compound. aip.org

| Technique | Observation for Chalcones | Specific Data for this compound or Analogues | Reference |

| FT-IR | C=O stretch: ~1690 cm⁻¹; Aromatic C=C stretch: ~1600 cm⁻¹ | -OH stretch: 3394 cm⁻¹; -C=C- stretch: 1512 cm⁻¹ (for an analogue) | aip.orgresearchgate.net |

| ¹H NMR | Vinyl H-α and H-β as doublets, J ≈ 15 Hz | Characterization confirmed by ¹H NMR | aip.orgresearchgate.net |

| ¹³C NMR | C=O signal at δ ≈ 180-195 ppm | Characterization confirmed by ¹³C NMR | aip.orgscitepress.org |

| MS | Molecular ion peak and fragments from A/B ring cleavage | [M-H]⁻ at m/z 269.0819. Characterization by GC-MS and MS-Direct confirmed. | aip.orgresearchgate.netnih.gov |

| TLC | Used to monitor reaction progress and purity | Characterization by TLC Scanner confirmed | scialert.netaip.org |

This table summarizes the key analytical techniques and their expected results for the characterization of chalcones, with specific data points for the target compound where available.

Biological Activities of 4 ,2 Dihydroxy 3 Methoxychalcone in Preclinical Research

Anticancer and Cytotoxic Activities

Effects on Diverse Cancer Cell Lines (e.g., HeLa, WiDr, T47D, MCF-7)

Research has demonstrated that 4',2-Dihydroxy-3-methoxychalcone exhibits cytotoxic activity against a range of human cancer cell lines. In one study, the compound showed notable activity against cervical (HeLa) and colon (WiDr) cancer cells, with IC50 values of 12.80 µg/mL and 19.57 µg/mL, respectively. aip.orgaip.org Its effect on the breast cancer cell line T47D was also observed, with an IC50 value of 20.73 µg/mL. aip.orgaip.org Another chalcone (B49325), 2',4',4-trihydroxy-3-methoxychalcone, displayed even greater potency against HeLa and WiDr cell lines, with IC50 values of 8.53 µg/mL and 2.66 µg/mL, respectively. aip.orgaip.org

The cytotoxic effects of related chalcone derivatives have also been investigated. For instance, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) demonstrated concentration-dependent cytotoxicity against pancreatic cancer cell lines PANC-1 and MIA PaCa-2, with IC50 values of 10.5 ± 0.8 µM and 12.2 ± 0.9 µM, respectively. mdpi.com Furthermore, a chalcone isolated from Eugenia aquea leaves, 2',4'-dihydroxy-6-methoxy-3,5-dimethylchalcone, exhibited an IC50 of 142.58 ± 4.6 µM against the T47D breast cancer cell line. nih.gov

It is important to note that some studies have shown that certain chalcone derivatives exhibit selective toxicity towards cancer cells while showing minimal effects on normal cells. researchgate.net For example, DMC was reported to have low toxicity against normal human liver (L-02) and normal human fetal lung fibroblast (HFL-1) cell lines. researchgate.net

Table 1: Cytotoxic Activity of this compound and Related Compounds on Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value |

| This compound | HeLa | Cervical Cancer | 12.80 µg/mL aip.orgaip.org |

| This compound | WiDr | Colon Cancer | 19.57 µg/mL aip.orgaip.org |

| This compound | T47D | Breast Cancer | 20.73 µg/mL aip.orgaip.org |

| 2',4',4-Trihydroxy-3-methoxychalcone | HeLa | Cervical Cancer | 8.53 µg/mL aip.orgaip.org |

| 2',4',4-Trihydroxy-3-methoxychalcone | WiDr | Colon Cancer | 2.66 µg/mL aip.orgaip.org |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | PANC-1 | Pancreatic Cancer | 10.5 ± 0.8 µM mdpi.com |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | MIA PaCa-2 | Pancreatic Cancer | 12.2 ± 0.9 µM mdpi.com |

| 2',4'-Dihydroxy-6-methoxy-3,5-dimethylchalcone | T47D | Breast Cancer | 142.58 ± 4.6 µM nih.gov |

Anti-proliferative Effects in Cancer Models

The anti-proliferative effects of chalcones have been observed in various cancer models. For example, 2',4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) demonstrated a significant inhibitory effect on the proliferation of multiple myeloma cell lines, including RPMI8226, MM.1S, and U266, in a concentration-dependent manner. nih.gov The IC50 values were determined to be 25.97 µM, 18.36 µM, and 15.02 µM for these cell lines, respectively. nih.govnih.gov This suggests that DMEC has a notable anti-proliferative effect on human multiple myeloma cells. nih.gov Another study highlighted that 2'-hydroxy-4'-methoxychalcone (B191446) (HMC) reduced the proliferation of calf pulmonary arterial endothelial cells. nih.gov

Induction of Apoptosis in Cancer Cells

Several studies have indicated that chalcones can induce apoptosis, or programmed cell death, in cancer cells. One chalcone derivative, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), was found to induce apoptosis in PANC-1 human pancreatic cancer cells. mdpi.com This process involved the activation of caspase-3 and caspase-9, the degradation of poly(ADP-ribose) polymerase (PARP), and an increase in the pro-apoptotic protein Bak, while decreasing the anti-apoptotic protein Bcl-2. mdpi.com

Similarly, 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) was shown to induce apoptosis in U266 multiple myeloma cells. nih.gov The mechanism was linked to the mitochondria-mediated pathway, characterized by the upregulation of cleaved caspase-3, cleaved caspase-9, and Bad, and the downregulation of Bcl-2. nih.govnih.gov Another chalcone derivative was reported to induce apoptosis in K562 human leukemia cells by downregulating the Bcl-2 protein without affecting Bax protein expression. researchgate.net

Cell Cycle Modulation (e.g., G2/M cell cycle arrest)

Chalcone derivatives have been shown to modulate the cell cycle in cancer cells, often leading to cell cycle arrest at the G2/M phase. One study on a chalcone derivative, 1C, demonstrated that it induced cell cycle arrest at the G2/M phase in both sensitive and cisplatin-resistant ovarian cancer cell lines. nih.gov This effect was associated with the generation of reactive oxygen species (ROS) and DNA damage. nih.gov Another study reported that a chalcone derivative induced G2/M phase arrest in MCF-7 breast cancer cells. researchgate.net This ability to halt the cell cycle at a critical checkpoint prevents cancer cells from dividing and proliferating.

Anti-angiogenic Activity in In Vitro and In Vivo Preclinical Models

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Preclinical studies have shown that some chalcones possess anti-angiogenic properties. For instance, 2'-hydroxy-4'-methoxychalcone (HMC) was found to decrease angiogenesis in both the chick chorioallantoic membrane (CAM) assay and in a mouse model where vessel formation was induced by basic fibroblast growth factor (bFGF). nih.govkoreascience.krcapes.gov.br This anti-angiogenic activity is thought to be a potential mechanism for the anti-tumor effects observed in animal models. nih.gov

Antimetastatic Potential in Murine Models

The potential of chalcones to inhibit metastasis, the spread of cancer cells to other parts of the body, has been investigated in murine models. While direct studies on this compound are limited, research on related compounds provides insights. For example, 4-hydroxycoumarin, a compound with structural similarities to the core of some chalcones, has been shown to reduce the number of experimental lung metastases in mice injected with B16-F10 melanoma cells. nih.gov This suggests that compounds with this type of chemical scaffold may have the potential to interfere with metastatic processes.

Antimicrobial Activities

The chemical compound this compound has been the subject of preclinical research to investigate its potential antimicrobial properties. These studies have explored its effectiveness against a range of microscopic organisms, including fungi and bacteria that are known to cause diseases in both plants and humans.

Antifungal Efficacy against Plant and Human Pathogens

Research has shown that this compound, often found in methanolic extracts of plants like Zuccagnia punctata, demonstrates notable activity against certain plant pathogenic fungi. Specifically, it has been found to inhibit the growth of Phomopsis longicolla and Colletotrichum truncatum. The minimum inhibitory concentrations (MIC) required to stop the growth of these fungi were recorded at 6.25 µg/ml and 3.12 µg/ml for Phomopsis longicolla, and 6.25 µg/ml for Colletotrichum truncatum.

In addition to plant pathogens, the broader class of chalcones, which includes this compound, has been investigated for its effects on human fungal pathogens. Studies have shown that chalcone derivatives can be effective against Candida albicans, a common cause of yeast infections. nih.govresearchgate.net For instance, some chalcones have been observed to disrupt the fungal cell wall and inhibit filamentation, a key aspect of Candida albicans's virulence. researchgate.netresearchgate.net Research has also explored the activity of chalcones against Cryptococcus neoformans, another significant human fungal pathogen.

Furthermore, various chalcones have been tested against soil-borne fungi like Sclerotium rolfsii and Fusarium oxysporum, which are responsible for diseases in a wide range of crops. researchgate.netnih.govresearchgate.netnih.govscielo.org.mxijcmas.com While specific data for this compound against these particular fungi is part of ongoing research, the general antifungal potential of the chalcone chemical class is well-documented. researchgate.netnih.gov

Table 1: Antifungal Activity of this compound and Related Chalcones

| Fungus | Compound/Extract | Activity | Reference |

|---|---|---|---|

| Phomopsis longicolla | Methanolic extract containing this compound | MIC: 3.12-6.25 µg/ml | |

| Colletotrichum truncatum | Methanolic extract containing this compound | MIC: 6.25 µg/ml | |

| Sclerotium rolfsii | Chalcone derivatives | Antifungal activity observed | researchgate.net |

| Fusarium oxysporum | Chalcone derivatives | Antifungal activity observed | researchgate.net |

| Candida albicans | Chalcone derivatives | Antifungal activity, inhibition of filamentation | nih.govresearchgate.netresearchgate.net |

Antibacterial Effects

The antibacterial potential of chalcones, including this compound, has been a significant area of study. Research indicates that these compounds can be particularly effective against Gram-positive bacteria. nih.gov

A notable target of this research has been Staphylococcus aureus, a bacterium responsible for a variety of infections, including difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.govnih.govijahst.orgresearchgate.net Studies have shown that certain hydroxychalcones can exhibit minimum inhibitory concentrations ranging from 25.0 to 50.0 µg/ml against MRSA. nih.gov The mechanism of action is believed to be bacteriostatic, involving the inhibition of essential cellular processes like DNA and RNA synthesis. nih.gov

Furthermore, some chalcone derivatives have demonstrated activity against Shigella species, which are a cause of bacterial dysentery. researchgate.net The broad-spectrum antibacterial activity of chalcones highlights their potential as a source for new antibacterial agents. asm.org

Table 2: Antibacterial Activity of Chalcones

| Bacterium | Compound/Extract | Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus (MRSA) | Hydroxychalcone | MIC: 25.0-50.0 µg/ml | nih.gov |

| Shigella species | Chalcone derivatives | Antibacterial activity observed | researchgate.net |

| Gram-positive bacteria | Chalcones | General antibacterial activity | nih.gov |

Antiviral Properties

The antiviral capabilities of chalcones have also been explored in preclinical settings. One area of focus has been the human immunodeficiency virus type 1 (HIV-1), with research investigating the ability of chalcone derivatives to inhibit key viral enzymes like HIV-1 protease.

Additionally, studies have examined the effects of chalcones on plant viruses, such as the tomato ringspot virus (ToRSV). dntb.gov.uafao.orgsemanticscholar.org Research has shown that certain hydroxy and methoxy (B1213986) substituted chalcones can inhibit ToRSV infection. semanticscholar.org The antiviral activity appears to be influenced by the specific placement of hydroxyl and methoxy groups on the chalcone's chemical structure. semanticscholar.org For instance, hydroxylation at certain positions of the A-ring of the chalcone molecule has been associated with increased antiviral activity, while methoxylation of the B-ring has been found to reduce it. semanticscholar.org

Table 3: Antiviral Activity of Chalcones

| Virus | Compound/Extract | Activity | Reference |

|---|---|---|---|

| HIV-1 protease | Chalcone derivatives | Inhibitory activity | |

| Tomato Ringspot Virus (ToRSV) | Hydroxy and methoxy substituted chalcones | Inhibition of viral infection | dntb.gov.uafao.orgsemanticscholar.org |

Antioxidant Properties

Chalcones are recognized for their antioxidant potential, which is the ability to neutralize harmful free radicals in the body. This activity is often evaluated through various chemical assays.

Radical Scavenging Capacity

A common method to measure antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This test assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. Numerous studies have demonstrated the DPPH radical scavenging capacity of various chalcones, including those with hydroxyl and methoxy substitutions. nih.gov The presence of hydroxyl groups, in particular, is often linked to significant antioxidant activity.

Reducing Power Capacity

The reducing power of a compound is another indicator of its antioxidant potential. This property is often measured by the ability of the compound to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions. Chalcones have been shown to possess reducing power, further supporting their role as antioxidants. This activity is attributed to their chemical structure, which allows them to donate electrons.

Table 4: Antioxidant Properties of Chalcones

| Assay | Activity | Reference |

|---|---|---|

| DPPH Radical Scavenging | Chalcones demonstrate scavenging capacity | nih.gov |

| Reducing Power | Chalcones exhibit reducing power |

Anti-inflammatory Effects

Chalcone derivatives have been widely investigated for their anti-inflammatory properties. dovepress.commdpi.comrsc.org The anti-inflammatory mechanism of chalcones often involves the inhibition of key enzymes and signaling pathways involved in the inflammatory response. dovepress.comnih.gov

Modulation of Inflammatory Pathways

The anti-inflammatory effects of many chalcone derivatives are attributed to their ability to modulate key inflammatory signaling pathways. For instance, some chalcones have been shown to inhibit the activation of nuclear factor-κB (NF-κB), a critical transcription factor for pro-inflammatory gene expression. nih.gov Another mechanism involves the induction of heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties, through the activation of the Nrf2 pathway. nih.gov Furthermore, some chalcone derivatives can interfere with the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in the production of inflammatory mediators. nih.gov While these mechanisms have been established for various chalcones, specific studies on the modulation of these pathways by this compound are not extensively documented in the available literature.

Inhibition of Key Inflammatory Mediators (e.g., COX-2, TNF-α, IL-6, iNOS)

A significant aspect of the anti-inflammatory action of chalcones is the inhibition of pro-inflammatory enzymes and cytokines. Numerous chalcone derivatives have been reported to inhibit the expression and activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). dovepress.comnih.gov The inhibition of these enzymes leads to a decreased production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO), respectively. nih.gov

Additionally, the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins, including IL-1β and IL-6, is a common feature of many biologically active chalcones. nih.govnih.gov For example, the compound 4,2',5'-trihydroxy-4'-methoxychalcone has been shown to suppress the production of TNF-α and IL-1β in macrophages. nih.gov Similarly, 2-hydroxy-4'-methoxychalcone was found to decrease the upregulation of IL-1β and IL-6. nih.gov A series of 3,4-dihydroxychalcones were also identified as potent inhibitors of both cyclooxygenase and 5-lipoxygenase. nih.gov While the broader class of chalcones demonstrates significant inhibitory effects on these key inflammatory mediators, specific inhibitory concentrations and detailed research findings for this compound are limited.

Table 1: Anti-inflammatory Activity of Structurally Related Chalcones

| Compound | Target | Cell Line/Model | Observed Effect |

| 4,2',5'-trihydroxy-4'-methoxychalcone | COX-2, iNOS, TNF-α, IL-1β | Murine Peritoneal Macrophages | Inhibition of expression and production. nih.gov |

| 2-hydroxy-4'-methoxychalcone | IL-1β, IL-6 | Human Aortic Smooth Muscle Cells | Decreased upregulation. nih.gov |

| 3,4-dihydroxychalcone derivatives | Cyclooxygenase, 5-Lipoxygenase | In vitro assays | Potent inhibition. nih.gov |

Antiparasitic Activities (e.g., antimalarial, antileishmanial, antitrypanosomal)

Chalcones have emerged as a promising scaffold in the search for new antiparasitic agents, with various derivatives showing activity against malaria, leishmaniasis, and trypanosomiasis. researchgate.netnih.gov

The antimalarial potential of chalcones is well-documented, with some demonstrating potent activity against different strains of Plasmodium falciparum. nih.govpensoft.net The mechanism of action is thought to involve the inhibition of parasitic enzymes or interference with heme detoxification. pensoft.net For instance, computational studies on four structurally related 2′,4′-diOH chalcones suggest they may act by inhibiting falcipain-2, a crucial cysteine protease in the malaria parasite. nih.gov

In the context of antileishmanial activity, several chalcone derivatives have shown efficacy. nih.govasm.orgnih.govasm.org For example, 2′,6′-dihydroxy-4′-methoxychalcone has demonstrated significant in vitro activity against both promastigote and amastigote forms of Leishmania amazonensis. asm.orgasm.org Encapsulation of this compound in nanoparticles was also shown to enhance its in vivo antileishmanial effects in mice. nih.govasm.org

The antitrypanosomal activity of chalcones has also been investigated. nih.gov A study on chalcones from Polygonum salicifolium revealed good activity against Trypanosoma brucei brucei and Trypanosoma congolense. nih.gov While the chalcone scaffold is a promising starting point for the development of antiparasitic drugs, specific studies detailing the antimalarial, antileishmanial, or antitrypanosomal activities of this compound are not widely available.

Table 2: Antiparasitic Activity of Structurally Related Chalcones

| Compound/Derivative | Activity | Parasite | Key Findings |

| 2′,4′-diOH chalcones (general) | Antimalarial | Plasmodium falciparum | Potential inhibition of falcipain-2. nih.gov |

| 2′,6′-dihydroxy-4′-methoxychalcone | Antileishmanial | Leishmania amazonensis | Significant in vitro activity against promastigotes and amastigotes. asm.orgasm.org |

| Chalcones from Polygonum salicifolium | Antitrypanosomal | Trypanosoma brucei brucei, T. congolense | Good in vitro activity. nih.gov |

Other Investigated Biological Activities (e.g., phytotoxic, nematicidal, insect deterrent)

Beyond the well-documented anti-inflammatory and antiparasitic effects, chalcones have been explored for a variety of other biological activities, particularly in an agricultural context. nih.govresearchgate.net

Some chalcones exhibit phytotoxic activity, suggesting their potential use as herbicides. nih.govresearchgate.netnih.gov Trans-chalcone, for example, has been shown to be detrimental to the germination and early root growth of several weed species. researchgate.net The mechanism of phytotoxicity can involve the inhibition of photosystem II. nih.gov

The nematicidal activity of chalcones against root-knot nematodes like Meloidogyne incognita has been reported. nih.govresearchgate.net The structure of the chalcone, including the substituents on the aromatic rings, plays a crucial role in its potency. nih.gov Some synthetic chalcone derivatives have shown nematicidal activity comparable to or better than some commercial nematicides. nih.gov

Furthermore, chalcones have been investigated for their insect deterrent , antifeedant, and insecticidal properties. nih.govchemsociety.org.ngresearchgate.netnih.gov For instance, certain synthetic chalcones have shown repellent activity against the cowpea weevil, Callosobruchus maculatus. chemsociety.org.ng One study specifically mentioned that 2',4'-dihydroxy-3'-methoxy-chalcone possesses fungicidal activity. researchgate.net

Table 3: Other Biological Activities of Chalcones

| Activity | Target Organism(s) | Compound(s) | Key Findings |

| Phytotoxic | Various weeds (e.g., Plantago lanceolata, Lactuca sativa) | Trans-chalcone | Inhibition of germination and early root growth. researchgate.net |

| Nematicidal | Meloidogyne incognita | Various synthetic chalcones | Potent in vitro activity. nih.govresearchgate.net |

| Insect Repellent | Callosobruchus maculatus | Synthetic chalcone derivatives | High repellent activity. chemsociety.org.ng |

| Fungicidal | Phomopsis longicolla, Colletotrichum truncatum | 2',4'-dihydroxy-3'-methoxy-chalcone | Inhibited fungal growth. researchgate.net |

Mechanistic Investigations of 4 ,2 Dihydroxy 3 Methoxychalcone S Biological Actions

Interaction with Cellular Signaling Pathways

Modulation of the Hedgehog Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development of certain cancers. plos.orgnih.gov Computational studies have identified 4',2-Dihydroxy-3-methoxychalcone as a potential inhibitor of the Hh pathway. plos.org

Binding to Sonic Hedgehog (SHH): In silico screening has shown that this compound exhibits a high binding affinity for the Sonic Hedgehog (SHH) protein, a key ligand in the Hh pathway. plos.org Molecular docking studies revealed a binding energy of -7.04 kcal/mol, the lowest among several tested natural compounds. plos.org This strong interaction is attributed to the formation of hydrogen bonds with active site residues ASP131 and GLU130 of the SHH protein. plos.orgfigshare.com

Implications of Inhibition: By binding to SHH, this compound can potentially disrupt the initiation of the Hh signaling cascade. The pathway is normally initiated by the binding of an Hh ligand to the Patched (PTCH) receptor, which then relieves its inhibition of the Smoothened (SMO) protein. nih.govnih.gov The subsequent signaling cascade ultimately leads to the activation of Gli transcription factors. nih.gov By interfering with the initial ligand-receptor interaction, this compound may prevent the downstream activation of this pathway, which is a significant area of interest for cancer therapeutics. plos.orgnih.gov

Inhibition of Nuclear Factor-κB (NF-κB) Activation

The Nuclear Factor-κB (NF-κB) family of transcription factors plays a critical role in regulating inflammatory responses, cell survival, and proliferation. nih.gov The aberrant activation of NF-κB is a hallmark of many inflammatory diseases and cancers. Some chalcone (B49325) derivatives have been shown to inhibit NF-κB activation. nih.govnih.gov For instance, 4',6-dihydroxy-4-methoxyisoaurone, a structurally related compound, has been identified as an inhibitor of NF-κB activation by suppressing IκB kinase (IKK) activation in TNF-α-stimulated HeLa cells. nih.gov This leads to the blockage of the phosphorylation and degradation of IκBα, and consequently, the nuclear translocation of the p65 subunit of NF-κB. nih.gov While direct studies on this compound's effect on NF-κB are not extensively detailed in the provided results, the known anti-inflammatory properties of chalcones suggest this is a plausible mechanism of action that warrants further investigation. nih.gov

Enzymatic Inhibition Profiles

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed tissues and various types of cancer, playing a key role in the synthesis of prostaglandins, which are mediators of inflammation and pain. dovepress.comsemanticscholar.org Several chalcone derivatives have demonstrated significant COX-2 inhibitory activity. dovepress.comsemanticscholar.org While direct IC50 values for this compound are not specified in the provided results, related chalcone compounds have shown potent inhibition. For example, some synthetic chalcone derivatives exhibit strong COX-2 inhibitory activity, with IC50 values ranging from 4.78 to 15.40 μM. dovepress.com Another related compound, 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone, also exhibits COX-1 and COX-2 inhibitory activity. medchemexpress.com This suggests that this compound may also function as a COX-2 inhibitor, contributing to its potential anti-inflammatory effects.

Gelatinase and Collagenase Inhibition

Matrix metalloproteinases (MMPs), including gelatinases (MMP-2 and MMP-9) and collagenases (MMP-1, MMP-8, MMP-13), are a family of enzymes responsible for the degradation of extracellular matrix components. Their dysregulation is implicated in various pathological processes, including cancer metastasis and arthritis. Selective inhibitors of these enzymes have been shown to inhibit bone resorption in vitro. nih.gov While specific studies on the direct inhibition of gelatinase and collagenase by this compound are not detailed, the general class of chalcones has been investigated for its effects on MMPs. The potential for this compound to inhibit these enzymes represents an important area for future research to understand its broader biological activities.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color. mdpi.com Overactivity of tyrosinase can lead to hyperpigmentation disorders. Several chalcones have been identified as potent tyrosinase inhibitors. nih.govnih.govresearchgate.net

Inhibitory Potency: A closely related compound, 2′,4′-dihydroxy-6′-methoxy-chalcone, demonstrated significant tyrosinase inhibitory activity with an IC50 value of 5.70 ± 0.02 μM, which is comparable to the standard inhibitor kojic acid (IC50 = 13.90 ± 0.34 μM). nih.gov Another study found that a thiophene (B33073) chalcone derivative with a 2,4-dihydroxyphenyl group had a very potent IC50 value of 0.013 μM for the monophenolase activity of mushroom tyrosinase. nih.gov

Mechanism of Inhibition: The inhibitory mechanism of chalcones against tyrosinase is often attributed to the presence of hydroxyl groups on the aromatic rings, which can chelate the copper ions in the active site of the enzyme. mdpi.com Kinetic studies on some chalcone derivatives have revealed a competitive mode of inhibition. nih.govresearchgate.net The 2,4-dihydroxyphenyl moiety, present in this compound, is considered crucial for this inhibitory activity. nih.gov

Glucose Transporter (GLUT2) Inhibition

Scientific literature specifically detailing the inhibitory effects of 4′,2-Dihydroxy-3-methoxychalcone on the GLUT2 transporter could not be located at the time of this review.

5-Lipoxygenase Inhibition

There is no direct scientific evidence available in the reviewed literature to confirm or deny the inhibitory activity of 4′,2-Dihydroxy-3-methoxychalcone against the 5-Lipoxygenase enzyme.

Regulation of Gene Expression and Protein Levels (e.g., pro/anti-apoptotic proteins, cyclins, CDKs, p27, iNOS)

The primary mechanism for the regulation of protein levels by 4′,2-Dihydroxy-3-methoxychalcone appears to be linked to its cytotoxic and pro-apoptotic activities. aip.org Studies have demonstrated its ability to induce cell death in various cancer cell lines, which inherently involves the modulation of proteins critical to cell survival and apoptosis.

One of the key findings is the compound's ability to inhibit lipid peroxidation. medchemexpress.com This action suggests an influence on cellular signaling pathways that are sensitive to oxidative stress, which can, in turn, affect the expression of a wide array of genes, including those involved in inflammatory responses and cell cycle control. However, specific studies detailing the upregulation or downregulation of proteins such as cyclins, cyclin-dependent kinases (CDKs), p27, or inducible nitric oxide synthase (iNOS) by 4′,2-Dihydroxy-3-methoxychalcone are not available in the current body of scientific literature. The cytotoxic effects observed imply a likely interaction with pro- and anti-apoptotic proteins, leading to a shift that favors programmed cell death.

Molecular Basis for Cell Cycle Arrest and Apoptosis

The molecular foundation for the biological action of 4′,2-Dihydroxy-3-methoxychalcone is rooted in its capacity to induce cytotoxicity, a process that can be initiated through cell cycle arrest and the subsequent activation of apoptotic pathways. aip.org Research has shown that this chalcone derivative exhibits strong cytotoxic effects against several human cancer cell lines, including cervical (HeLa), colon (WiDr), and breast (T47D) cancer cells. aip.orgaip.org

The cytotoxic activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. The potent cytotoxic nature of 4′,2-Dihydroxy-3-methoxychalcone suggests that it can effectively trigger the cellular machinery responsible for apoptosis. This process is fundamental to its potential as an anticancer agent. aip.org

Table 1: Cytotoxic Activity of 4′,2-Dihydroxy-3-methoxychalcone against Human Cancer Cell Lines aip.org

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HeLa | Cervical Cancer | 12.80 |

| WiDr | Colon Cancer | 19.57 |

| T47D | Breast Cancer | 20.73 |

These findings indicate that 4′,2-Dihydroxy-3-methoxychalcone is most active against the HeLa and WiDr cell lines. aip.org The induction of cell death at these concentrations points towards a direct or indirect interference with critical cellular processes, leading to the activation of the apoptotic cascade.

Role in Angiogenesis Inhibition Mechanisms

At present, there is no available scientific literature that specifically investigates or establishes a role for 4′,2-Dihydroxy-3-methoxychalcone in the inhibition of angiogenesis.

Redox-Related Cellular Mechanisms and Oxidative Stress Response

4′,2-Dihydroxy-3-methoxychalcone has been identified as a selective inhibitor of lipid peroxidation. medchemexpress.com This is a key process in the propagation of oxidative stress, where free radicals attack lipids in cell membranes, leading to cellular damage. By inhibiting this process, the compound demonstrates a significant antioxidant capability.

The antioxidant activity of chalcones is often attributed to their chemical structure, particularly the presence of hydroxyl groups on the aromatic rings, which can donate hydrogen atoms to scavenge free radicals. researchgate.netufms.br The ability of 4′,2-Dihydroxy-3-methoxychalcone to counter lipid peroxidation suggests that it plays a role in mitigating oxidative stress at the cellular level. medchemexpress.com This can protect cells from damage and influence redox-sensitive signaling pathways. Diseases associated with oxidative stress, such as cardiovascular and neurodegenerative diseases, are areas where such inhibitory action could be of therapeutic interest. medchemexpress.com

Structure Activity Relationship Sar Studies of 4 ,2 Dihydroxy 3 Methoxychalcone and Derivatives

Influence of Hydroxyl Group Position and Number on Biological Activities

The position and number of hydroxyl (-OH) groups on the aromatic rings of the chalcone (B49325) backbone are critical determinants of their biological activities, including antioxidant, anti-inflammatory, and anticancer effects.

The presence of hydroxyl groups on ring A, particularly at the 2' and 4' positions, significantly impacts the biological profile of chalcones.

2'-Hydroxyl Group: The 2'-hydroxyl group is a key feature for the biological activity of many chalcones. It can form a hydrogen bond with the adjacent carbonyl oxygen, influencing the planarity and electronic properties of the molecule. nih.gov This structural feature is often associated with enhanced anti-inflammatory and antioxidant activities. nih.govnih.gov For instance, the 2'-hydroxy group is considered important for the anti-inflammatory effect and the inhibition of neutrophil oxidative burst. nih.gov The antioxidant activity of 2'-hydroxy-chalcones is primarily influenced by other substituents on rings A and B, as the 2'-OH is involved in a strong intramolecular hydrogen bond. nih.gov

4'-Hydroxyl Group: The 4'-hydroxyl group is also a significant contributor to the biological activities of chalcones. It is frequently found in naturally occurring chalcones with promising biological properties. researchgate.net The presence of a 4'-hydroxyl group can enhance antioxidant and antimicrobial activities. researchgate.net In some cases, the bioisosteric replacement of the 4'-hydroxy group with a carboxy group has led to more potent and soluble antibacterial agents. researchgate.net

2',4'-Dihydroxy Pattern: The combination of hydroxyl groups at the 2' and 4' positions, as seen in the parent structure of the titular compound, is a common motif in biologically active chalcones. For example, 2′,4′,4-Trihydroxychalcone has demonstrated significant antioxidant, anti-butyrylcholinesterase, and antimicrobial activities. researchgate.netmdpi.com The 2',4'-dihydroxy substitution pattern is also found in butein (B1668091) (2',4',3,4-tetrahydroxychalcone), a potent radical scavenger. nih.gov

| Compound | Substitution on Ring A | Observed Biological Activity | Reference |

|---|---|---|---|

| Generic 2'-Hydroxychalcone | 2'-OH | Important for anti-inflammatory activity | nih.gov |

| Generic 4'-Hydroxychalcone | 4'-OH | Contributes to antioxidant and antimicrobial properties | researchgate.net |

| 2',4',4-Trihydroxychalcone | 2',4'-di-OH | Potent antioxidant, anti-butyrylcholinesterase, and antimicrobial activities | researchgate.netmdpi.com |

The hydroxylation pattern on ring B is another critical factor governing the bioactivity of chalcones.

4-Hydroxy Group: A hydroxyl group at the 4-position of ring B generally enhances antioxidant activity. The order of antioxidant activity for single hydroxyl substitutions on ring B is often reported as 4-OH > 3-OH > 2-OH. nih.gov Chalcones with a 4-hydroxy group have also shown promising anti-inflammatory properties by inhibiting the release of inflammatory mediators like TNF-α and IL-6. nih.gov

3,4-Dihydroxy (Catechol) Group: The presence of a 3,4-dihydroxy or catechol moiety on ring B is a strong determinant of high antioxidant activity. nih.govnih.gov This structural feature is found in potent antioxidant chalcones like butein. The 3,4-dihydroxy substitution pattern is considered one of the best combinations for high antioxidant capacity, which is attributed to the formation of stable semiquinone radicals. nih.govresearchgate.net Chalcone derivatives with 3,4-dihydroxy groups on ring B have shown significant cytoprotective effects against oxidative stress. nih.gov

| Substitution on Ring B | Relative Antioxidant Activity | Reference |

|---|---|---|

| 2-OH | Low | nih.gov |

| 3-OH | Moderate | nih.gov |

| 4-OH | High | nih.gov |

| 3,4-di-OH | Very High | nih.govnih.gov |

Impact of Methoxy (B1213986) Substitutions on Bioactivity (e.g., at C-3' position, overall methoxylation patterns)

Methoxy (-OCH3) groups play a dual role in modulating the biological activity of chalcones. Their effect can be either beneficial or detrimental depending on their position and the specific biological activity being assessed.

C-3' Methoxy Group: The presence of a methoxy group at the C-3' position of ring A, as in 4',2-Dihydroxy-3-methoxychalcone, can influence the molecule's lipophilicity and electronic properties, thereby affecting its interaction with biological targets. In some instances, methoxylation can enhance anticancer activity. nih.govnih.gov However, it can also decrease other activities like antioxidant and antimicrobial effects. nih.gov

Role of the α,β-Unsaturated Carbonyl System in Activity

The α,β-unsaturated carbonyl system is a hallmark of the chalcone scaffold and is considered a "privileged structure" in medicinal chemistry. researchgate.net This reactive moiety is crucial for a wide range of biological activities.

Michael Acceptor: The α,β-unsaturated carbonyl group acts as a Michael acceptor, allowing it to react with nucleophilic groups, such as the thiol groups of cysteine residues in proteins and enzymes. researchgate.nettandfonline.com This covalent interaction is believed to be a key mechanism for the biological activities of many chalcones. researchgate.net

Importance for Bioactivity: The presence of this unsaturated system is essential for many biological effects. nih.govnih.govacs.orgacs.org Studies have shown that the reduction of the enone moiety to a saturated system often leads to a significant decrease or loss of antiproliferative activity, highlighting the importance of the double bond. nih.gov This system is responsible for the broad inhibition of proteasomal activity and the preferential killing of certain cancer cells. nih.govnih.govacs.org

Effects of Other Substituents (e.g., halogens, prenyl groups, aminoalkyl moieties)

Besides hydroxyl and methoxy groups, other substituents can be introduced to the chalcone framework to modulate its biological activity.

Halogens: The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) can significantly influence the electronic properties and lipophilicity of chalcones, often leading to enhanced bioactivity. nih.gov Halogenated chalcones have been investigated as potential anti-inflammatory, anticancer, and neuroprotective agents. researchgate.netnih.govresearchgate.net For example, chalcones with a 4-bromine substituent on the B-ring have shown favorable anti-inflammatory properties. nih.gov

Prenyl Groups: Prenylation, the addition of a prenyl group, is a common modification in natural flavonoids and can enhance their biological activity. Prenylated chalcones, such as xanthohumol, have demonstrated a broad spectrum of chemopreventive and anti-inflammatory activities. nih.govresearchgate.net The substitution of a hydroxyl group with a prenyloxy group can, however, sometimes lead to a reduction in activity. nih.gov

Aminoalkyl Moieties: The incorporation of aminoalkyl groups can improve the water solubility and pharmacokinetic properties of chalcones. nih.gov Aminoalkyl-substituted chalcones have been designed as compounds with both antioxidant and anticancer properties. nih.gov Aminochalcones have been evaluated for their cytotoxic and antimicrobial activities, with the amino group potentially enhancing electrophilic attack on cellular targets. nih.gov

Comparison of Different Chalcone Derivatives in SAR Studies

SAR studies often involve the synthesis and evaluation of a series of related chalcone derivatives to identify the most potent and selective compounds.

Influence of Different Scaffolds: SAR studies also compare chalcones to their structural analogues, such as dihydrochalcones and diarylpentanoids, to understand the importance of the α,β-unsaturated system and the length of the carbon bridge. nih.gov The reduction of the enone double bond in chalcones to form dihydrochalcones often results in a significant decrease in antiproliferative activity. nih.gov

| Compound Series | Key Structural Variation | General SAR Finding | Reference |

|---|---|---|---|

| α-conformationally restricted chalcones | B-ring substitution (3,4,5-trimethoxyphenyl vs. 4-chlorophenyl) | 3,4,5-trimethoxyphenyl group is often more favorable for antiproliferative activity. | nih.gov |

| Chalcones vs. Dihydrochalcones | Saturation of the α,β-double bond | The unsaturated enone moiety is crucial for antiproliferative activity. | nih.gov |

| Hydroxy vs. Methoxy Chalcones | -OH vs. -OCH3 groups | -OH groups generally enhance antioxidant and antimicrobial activity, while -OCH3 groups can favor anticancer activity. | nih.gov |

| Halogenated Chalcones | Presence and position of halogens | Halogen substitution can enhance anti-inflammatory and anticancer activities. | nih.govresearchgate.net |

Computational and in Silico Investigations of 4 ,2 Dihydroxy 3 Methoxychalcone

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is crucial for understanding the basis of molecular recognition and for screening potential drug candidates.

Hedgehog Pathway Proteins

The Hedgehog (Hh) signaling pathway is vital during embryonic development and its aberrant activation in adults is linked to several forms of cancer. plos.org In silico screening of various naturally occurring compounds identified 4',2-Dihydroxy-3-methoxychalcone as a potent inhibitor of the Sonic Hedgehog (SHH) protein, a key ligand in the Hh pathway. plos.orgnih.gov

Docking studies revealed that this compound binds to the Sonic Hedgehog protein with a notable binding energy of -7.04 kcal/mol. nih.gov This strong interaction is stabilized by the formation of two hydrogen bonds with the active site residues Glutamate 130 (GLU130) and Aspartate 131 (ASP131), with bond lengths of 1.827 Å and 2.244 Å, respectively. nih.gov This specific and high-affinity binding suggests that the compound could be an effective agent for targeting and inhibiting the Hh pathway. plos.org

Table 1: Molecular Docking Results for this compound with Sonic Hedgehog Protein

| Biological Target | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Hydrogen Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| Sonic Hedgehog (SHH) Protein | -7.04 | GLU130, ASP131 | 1.827, 2.244 | nih.gov |

Estrogen Receptor Alpha (ERα) and Epidermal Growth Factor Receptor (EGFR) Kinase

While direct molecular docking studies of this compound with Estrogen Receptor Alpha (ERα) and EGFR kinase were not identified in the reviewed literature, numerous studies on structurally similar chalcones highlight the potential of this chemical scaffold to interact with these important cancer targets.

For instance, derivatives of 2′,4′-dihydroxy-6-methoxy-3,5-dimethylchalcone have been studied for their interaction with ERα, the receptor implicated in the progression of the majority of breast cancers. mdpi.comnih.gov One such derivative, HNS10, showed a strong binding energy of -12.33 kcal/mol, forming interactions with key ERα residues like GLU353 and ARG394. mdpi.comnih.govepa.gov Similarly, studies on other chalcone (B49325) derivatives like Isoliquiritigenin have also explored their binding capacity with ERα. researchgate.net

The EGFR kinase domain is another critical target in cancer therapy. nih.gov In silico screening of various chalcone libraries has identified compounds with significant binding affinities. For example, docking studies on a series of designed chalcones revealed binding energies as strong as -9.25 Kcal/mol, with interactions involving key residues like LYS721. nih.gov Other research on compounds like 2',5'-dihydroxy-3,4-dimethoxychalcone showed favorable binding energies (-7.67 kcal/mol) and hydrogen bonding with residues such as MET769 and LYS721 in the EGFR binding pocket. unsoed.ac.id These findings suggest that the this compound scaffold is a promising candidate for developing inhibitors against these validated therapeutic targets.

Table 2: Molecular Docking Results for Structurally Related Chalcones with ERα and EGFR Kinase

| Compound | Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| HNS10 (a 2′,4′-dihydroxy-6-methoxy-3,5-dimethylchalcone derivative) | Estrogen Receptor α (ERα) | -12.33 | GLU353, ARG394, LEU346 | mdpi.comnih.gov |

| 2',5'-Dihydroxy-3,4-dimethoxychalcone | EGFR Kinase | -7.67 | MET769, LYS721, GLU738 | unsoed.ac.id |

| Designed Chalcone (Compound 21) | EGFR Kinase | -9.25 | LYS721 | nih.gov |

Molecular Dynamics Simulations to Elucidate Ligand-Protein Interactions

To complement docking studies, molecular dynamics (MD) simulations provide insights into the physical movements of atoms and molecules over time. These simulations are used to assess the stability of a ligand-protein complex.

The promising interaction between this compound and the Sonic Hedgehog (SHH) protein was further investigated using a 100-nanosecond MD simulation. plos.orgnih.gov The results confirmed the stability of the protein-ligand complex. plos.org Analysis of the Root Mean Square Deviation (RMSD) for the SHH protein showed that the interaction remained stable, with a deviation of approximately 0.5 nm for the first 10 ns, which, despite fluctuating to 1 nm, stabilized by the end of the simulation. plos.org Such stable binding in a dynamic environment reinforces the findings from molecular docking and supports the potential of this chalcone as a robust inhibitor of the SHH protein. nih.gov

Prediction of Pharmacokinetic Parameters (e.g., ADME properties)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in evaluating the drug-likeness of a compound. nih.gov These predictions help to identify potential liabilities early in the drug discovery process. While specific ADME data for this compound were not found in the surveyed literature, studies on a wide range of other chalcone derivatives consistently utilize computational tools like SwissADME and pkCSM for this purpose. researchgate.netanalis.com.my

These platforms typically evaluate parameters based on "Lipinski's Rule of Five," which predicts the oral bioavailability of a compound. Key properties analyzed include molecular weight, lipophilicity (LogP), number of hydrogen bond donors and acceptors, and total polar surface area (TPSA). analis.com.my Additionally, predictions often extend to gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes like the Cytochrome P450 family. researchgate.netfrontiersin.org For many chalcone derivatives, these in silico analyses have predicted favorable drug-like properties and good oral bioavailability, suggesting that this compound may also possess a promising pharmacokinetic profile. analis.com.my

Quantum Chemical Calculations and Reactivity Index Analysis

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to understand the electronic structure, stability, and reactivity of a molecule. While direct quantum analysis of this compound was not available, studies on highly similar structures provide valuable insights.

In Silico Screening for Potential Biological Activities

In silico screening involves computationally testing a compound against numerous biological targets to identify potential therapeutic activities. This approach is highly efficient for generating new hypotheses for drug development.

The most significant finding from the in silico screening of this compound is its identification as a novel and specific inhibitor of the Sonic Hedgehog protein, a key component of a major cancer-related pathway. plos.orgnih.gov This discovery positions the compound as a promising candidate for further investigation in oncology.

Furthermore, broader screenings of chalcone libraries have demonstrated the vast potential of this class of compounds. These computational studies have identified chalcone derivatives as potential inhibitors of diverse targets, including:

EGFR Kinase: For anticancer applications. unsoed.ac.idnih.govnih.gov

Estrogen Receptor α (ERα): For hormone-dependent breast cancers. mdpi.com

Enzymes: Such as lipase, α-glucosidase, and acetylcholinesterase, suggesting uses in metabolic and neurodegenerative diseases. researchgate.net

Microbial Targets: Revealing potential antibacterial and antifungal activities. researchgate.net

These screenings underscore the versatility of the chalcone scaffold and suggest that this compound itself may possess a wider range of biological activities beyond its effects on the Hedgehog pathway.

Advanced Research Perspectives and Future Directions in Preclinical Development

Design and Synthesis of Novel Chalcone (B49325) Derivatives with Enhanced Bioactivity

The inherent biological activities of chalcones, coupled with their straightforward synthesis, make them attractive candidates for drug discovery. researchgate.netljmu.ac.uk Researchers are actively exploring the synthesis of novel derivatives of 4',2-Dihydroxy-3-methoxychalcone to improve their pharmacological profiles. researchgate.net The Claisen-Schmidt condensation reaction remains a fundamental method for synthesizing the chalcone backbone, allowing for the introduction of various substituents on the aromatic rings. researchgate.net

Several strategies are being employed to synthesize novel derivatives:

Introduction of Heterocyclic Moieties: Incorporating heterocyclic rings into the chalcone structure can enhance the pharmacological activity by providing additional binding interactions with biological targets. researchgate.net

Microwave-Assisted and Green Chemistry Approaches: These modern synthetic techniques offer advantages such as shorter reaction times, improved yields, and more environmentally friendly processes for producing chalcone derivatives. researchgate.net

Acylation, Alkylation, and Sulfonylation: Chemical modifications of the hydroxyl groups through these reactions have been shown to yield derivatives with altered and sometimes enhanced cytotoxic activities against cancer cell lines. nih.gov

The following table summarizes some examples of synthetic chalcone derivatives and their observed effects:

| Derivative Type | Modification Strategy | Observed Effect |

| 4'-O-monosubstituted-DMC | Acylation, Alkylation, Sulfonylation | Increased cytotoxicity in various cancer cell lines. nih.gov |

| 7-O-acylated-4-hydroxycoumarin | Claisen-cyclization | Lacked significant cytotoxicity in tested cell lines. nih.gov |

| Stilbene-coumarin derivatives | Claisen-cyclization | Lacked significant cytotoxicity in tested cell lines. nih.gov |

| Flavanone derivatives | Intramolecular cyclization | Showed varying degrees of cytotoxicity. nih.gov |

These synthetic endeavors, guided by SAR and computational docking studies, aim to generate a library of this compound derivatives with optimized properties for further preclinical evaluation.

Investigation of Synergistic Effects with Established Therapeutic Agents (e.g., co-chemotherapy)

A promising strategy in cancer therapy is the combination of novel compounds with existing chemotherapeutic drugs to enhance efficacy and overcome drug resistance. Research has shown that a derivative, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), can significantly increase the anticancer activity of 5-fluorouracil (B62378) (5-FU) against drug-resistant human hepatocellular carcinoma cells. nih.gov This synergistic effect is achieved by inducing apoptosis and cell cycle arrest through the PI3K/AKT pathway. nih.gov

Similarly, studies on human cervical cancer cell lines have investigated the effects of DMC in combination with established drugs like 5-fluorouracil, cisplatin, and doxorubicin. nih.gov Such research is crucial for determining the potential of this compound and its derivatives as adjuncts to current cancer treatments. The goal is to achieve a more potent therapeutic outcome at lower doses, potentially reducing the side effects associated with conventional chemotherapy.

Exploration of Stereochemical and Isomeric Influences on Biological Activity

The biological activity of chalcones can be influenced by their stereochemistry. Chalcones exist as cis and trans isomers, with the trans isomer generally being the more stable and biologically active form. The planarity of the molecule and the specific spatial arrangement of the functional groups are critical for its interaction with biological targets.

For instance, the definition of 2',4'-dihydroxy-3'-methyl-6'-methoxychalcone specifies it as a trans-chalcone. ebi.ac.uk The geometry of the α,β-unsaturated ketone system plays a significant role in the molecule's ability to act as a Michael acceptor, a mechanism implicated in the biological activity of many chalcones. Further research is needed to systematically evaluate how the isomeric forms of this compound and its derivatives affect their specific biological activities. This includes the synthesis and biological testing of both cis and trans isomers to elucidate the optimal configuration for desired therapeutic effects.

Preclinical Studies on Efficacy in Complex Biological Systems

Preclinical studies are essential to evaluate the therapeutic potential of this compound and its derivatives in more complex biological systems, moving beyond in vitro assays. These studies provide critical information on the compound's efficacy, mechanism of action, and potential for further development.

For example, 2',6'-Dihydroxy-4'-methoxychalcone has demonstrated significant in vitro activity against Leishmania amazonensis, a protozoan parasite. nih.govasm.org Importantly, this compound was shown to be selectively toxic to the parasites, with minimal effects on host macrophages. nih.govasm.org Ultrastructural studies revealed that the compound caused disorganization of the parasite's mitochondria. nih.govasm.org

In the context of cancer, derivatives of this compound have been evaluated for their efficacy in various cancer cell lines. For instance, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) has shown antiproliferative activity against human cervical cancer cell lines (C-33A, HeLa, and SiHa). nih.gov Further investigations revealed that DMC induces DNA damage, cell cycle arrest in the G0/G1 phase, and apoptosis in HeLa cells. nih.gov

One lead chalcone compound has been shown to effectively inhibit lung tumor growth in preclinical models without apparent adverse side effects. acs.org The following table summarizes key findings from preclinical studies on derivatives of the target compound:

| Compound | Biological System | Key Findings |

| 2',6'-Dihydroxy-4'-methoxychalcone | Leishmania amazonensis (in vitro) | Selectively toxic to parasites, targeting mitochondria. nih.govasm.org |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | Human cervical cancer cell lines (in vitro) | Antiproliferative activity, induces DNA damage, cell cycle arrest, and apoptosis. nih.gov |

| 3-Hydroxy-4,3',4',5'-tetramethoxychalcone | Lung cancer models | Potent NF-κB inhibitor with anticancer activity. acs.org |

These studies underscore the importance of evaluating the efficacy of these compounds in relevant disease models to validate their therapeutic potential.

Potential for Developing this compound and its Derivatives as Lead Compounds in Drug Discovery

The favorable biological activities and amenable chemical structure of this compound and its derivatives position them as promising lead compounds in drug discovery. nih.gov A lead compound is a chemical starting point for the development of a new drug. The simple structure of these chalcones allows for extensive chemical modifications to optimize their potency, selectivity, and pharmacokinetic properties. ljmu.ac.uknih.gov

The diverse biological activities reported for this class of compounds, including anticancer, antiparasitic, and anti-inflammatory effects, suggest that they can be developed to target a range of diseases. ljmu.ac.ukacs.orgbiosynth.com For example, the ability of certain derivatives to inhibit nuclear factor kappa B (NF-κB), a key regulator of inflammation and cancer, highlights their potential as anti-inflammatory and anticancer agents. acs.org

The development of these chalcones as lead compounds involves a multidisciplinary approach, including:

Medicinal Chemistry: To synthesize and optimize derivatives with improved drug-like properties.

Pharmacology: To evaluate the efficacy and mechanism of action in relevant biological models.

Computational Chemistry: To guide the design of new derivatives through molecular modeling and docking studies.

The ultimate goal is to identify a drug candidate with a favorable efficacy and safety profile that can progress into clinical development. The journey from a lead compound to a marketed drug is long and challenging, but the unique properties of this compound and its analogs make them a compelling starting point for the development of new therapeutics. ljmu.ac.uk

Q & A

Q. What are the recommended methods for synthesizing and purifying 4',2-dihydroxy-3-methoxychalcone?

The synthesis of this compound typically follows the Claisen-Schmidt condensation reaction. This involves base-catalyzed condensation between a substituted acetophenone (e.g., 2-hydroxy-4-methoxyacetophenone) and a benzaldehyde derivative (e.g., 3-methoxy-4-hydroxybenzaldehyde). Key steps include:

- Reaction conditions : Use NaOH or KOH in ethanol/water under reflux (60–80°C) for 6–12 hours.

- Purification : Recrystallize the crude product using ethanol or ethyl acetate. Monitor purity via TLC (silica gel, mobile phase: hexane/ethyl acetate 7:3) .

- Storage : Store the purified compound in a desiccator at -20°C to prevent oxidation and degradation .

Q. How can structural characterization of this compound be optimized?

A multi-technique approach is critical for unambiguous characterization:

- NMR : Use - and -NMR to confirm the chalcone backbone and substitution patterns. The methoxy group (-OCH) typically appears as a singlet at ~3.8 ppm in -NMR .

- Mass spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (expected m/z: 270.28 for CHO) and fragmentation patterns .

- HPLC : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .

Q. What are the optimal solubility and storage conditions for this compound?

- Solubility : The compound is soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol or acetone. Prepare stock solutions in DMSO (e.g., 10 mM) for cell-based studies .

- Storage : Lyophilized powder should be stored at -20°C in airtight, light-protected vials. For long-term stability, avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. What mechanisms underlie the reported biological activity of this compound?

Studies suggest its activity stems from interactions with cellular targets such as:

- Antioxidant pathways : Scavenging ROS via the 2',4'-dihydroxy groups, confirmed via DPPH and ABTS assays .

- Anti-inflammatory effects : Inhibition of NF-κB and COX-2 pathways, validated in macrophage models (e.g., RAW 264.7 cells) .

- Apoptosis induction : Activation of caspase-3/7 in cancer cell lines (e.g., MCF-7), with dose-dependent effects observed at 10–50 µM .

Q. How should researchers address contradictions in reported bioactivity data?

Discrepancies in IC values or mechanisms may arise from:

- Variability in assay conditions : Standardize protocols (e.g., incubation time, serum concentration) across labs.

- Compound purity : Validate purity via HPLC and NMR before assays. Contaminants like residual solvents can skew results .

- Cell line specificity : Test multiple cell lines (e.g., primary vs. immortalized) to confirm target specificity .

Q. What computational strategies support structure-activity relationship (SAR) studies?

- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., EGFR or Keap1). The 3-methoxy group enhances hydrophobic binding in pocket residues .

- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with observed activity to predict novel analogs .

Q. How can analytical methods be validated for this compound in complex matrices?

Retrosynthesis Analysis